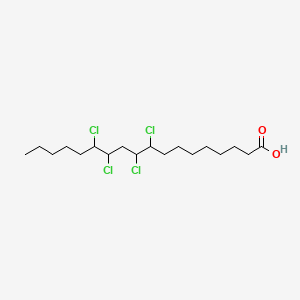
Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H22INO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an iodopropyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodopropyl reagents. One common method includes the reaction of piperidin-4-ol hydrochloride with benzyl chloroformate in the presence of sodium hydroxide and a solvent mixture of water and 1,4-dioxane . The reaction is carried out at room temperature for about 30 minutes, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or thiol-substituted derivatives.
Oxidation: Products include piperidones.
Reduction: Products include reduced piperidine derivatives.
Hydrolysis: Products include benzyl alcohol and 4-(3-iodopropyl)piperidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties .
Industry: The compound can be used in the development of new materials and as a reagent in industrial chemical processes. Its unique structure allows for the creation of specialized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodopropyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 1-Benzyl-4-piperidone
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate
Comparison: Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of synthetic versatility and pharmacological properties .
Properties
Molecular Formula |
C16H22INO2 |
|---|---|
Molecular Weight |
387.26 g/mol |
IUPAC Name |
benzyl 4-(3-iodopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22INO2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
InChI Key |
DGFBYRABBHDMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCI)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)







![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)



![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)

